molecular formula C11H19NO2 B090811 2-Piperidinoethyl methacrylate CAS No. 19416-48-9

2-Piperidinoethyl methacrylate

Cat. No. B090811
CAS RN: 19416-48-9
M. Wt: 197.27 g/mol
InChI Key: GMTJKMKNOIUGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidinoethyl methacrylate (PEMA) is a monomer that is used in the synthesis of various polymers. It has been extensively studied for its potential applications in the fields of drug delivery, tissue engineering, and biomaterials. In

Mechanism Of Action

The mechanism of action of 2-Piperidinoethyl methacrylate-based polymers in drug delivery systems involves the diffusion of the drug through the polymer matrix. The rate of drug release can be controlled by adjusting the composition of the polymer and the crosslinking density. 2-Piperidinoethyl methacrylate-based hydrogels for tissue engineering applications provide a three-dimensional scaffold for cell growth and proliferation.

Biochemical And Physiological Effects

2-Piperidinoethyl methacrylate-based polymers have been shown to be biocompatible and non-toxic. In vitro studies have demonstrated that 2-Piperidinoethyl methacrylate-based hydrogels support cell adhesion, proliferation, and differentiation. In vivo studies have shown that 2-Piperidinoethyl methacrylate-based polymers exhibit minimal inflammatory response and are well-tolerated by the host tissue.

Advantages And Limitations For Lab Experiments

2-Piperidinoethyl methacrylate-based polymers offer several advantages for lab experiments, including their ease of synthesis, biocompatibility, and tunable properties. However, they also have some limitations, such as their susceptibility to hydrolysis and degradation over time.

Future Directions

Future research on 2-Piperidinoethyl methacrylate-based polymers could focus on the development of new synthesis methods that improve the efficiency and yield of the reaction. Additionally, more studies could be conducted to investigate the biocompatibility and toxicity of 2-Piperidinoethyl methacrylate-based polymers in vivo. Finally, the potential applications of 2-Piperidinoethyl methacrylate-based polymers in tissue engineering and drug delivery systems could be further explored.

Synthesis Methods

2-Piperidinoethyl methacrylate can be synthesized using various methods, including free-radical polymerization, anionic polymerization, and cationic polymerization. The most common method involves the free-radical polymerization of methacrylic acid with piperidine. The reaction proceeds in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures.

Scientific Research Applications

2-Piperidinoethyl methacrylate has been extensively studied for its potential applications in drug delivery systems. It has been used as a monomer in the synthesis of various polymers, such as poly(2-Piperidinoethyl methacrylate-co-PEGMA), which have been shown to be effective in the controlled release of drugs. 2-Piperidinoethyl methacrylate-based polymers have also been used in the development of hydrogels for tissue engineering applications.

properties

CAS RN

19416-48-9

Product Name

2-Piperidinoethyl methacrylate

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2-piperidin-2-ylethyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H19NO2/c1-9(2)11(13)14-8-6-10-5-3-4-7-12-10/h10,12H,1,3-8H2,2H3

InChI Key

GMTJKMKNOIUGPG-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCC1CCCCN1

Canonical SMILES

CC(=C)C(=O)OCCC1CCCCN1

synonyms

Methacrylic acid 2-piperidinoethyl ester

Origin of Product

United States

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